molecular formula C15H10I4O5 B124747 3,5,3',5'-Tetraiodo Thyrolactic Acid CAS No. 7069-47-8

3,5,3',5'-Tetraiodo Thyrolactic Acid

Cat. No.: B124747
CAS No.: 7069-47-8
M. Wt: 777.85 g/mol
InChI Key: JEAVLSCJUQYFHT-UHFFFAOYSA-N
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Description

3,5,3',5'-Tetraiodo Thyrolactic Acid is a complex organic compound with the molecular formula C15H10I4O5 and a molecular weight of 777.8548 g/mol . This compound is characterized by the presence of multiple iodine atoms and hydroxyl groups, making it a significant molecule in various scientific fields.

Biochemical Analysis

Biochemical Properties

3,5,3’,5’-Tetraiodo Thyrolactic Acid plays a crucial role in biochemical reactions. It acts as a thyrointegrin receptor antagonist, preventing the binding of thyroid hormones . This interaction with thyroid hormones suggests that it may interact with various enzymes, proteins, and other biomolecules involved in thyroid hormone signaling and metabolism .

Cellular Effects

The effects of 3,5,3’,5’-Tetraiodo Thyrolactic Acid on cells and cellular processes are primarily related to its influence on thyroid hormone function. By preventing the binding of thyroid hormones, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3,5,3’,5’-Tetraiodo Thyrolactic Acid involves its binding interactions with biomolecules, particularly those involved in thyroid hormone function. As a thyrointegrin receptor antagonist, it prevents the binding of thyroid hormones, which can lead to changes in gene expression and enzyme activity .

Metabolic Pathways

The metabolic pathways involving 3,5,3’,5’-Tetraiodo Thyrolactic Acid are likely related to thyroid hormone metabolism, given its role as a thyrointegrin receptor antagonist

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,3',5'-Tetraiodo Thyrolactic Acid involves multiple steps, typically starting with the iodination of phenolic compounds. The process includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,5,3',5'-Tetraiodo Thyrolactic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, deiodinated derivatives, and substituted phenoxy compounds .

Scientific Research Applications

3,5,3',5'-Tetraiodo Thyrolactic Acid has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5,3',5'-Tetraiodo Thyrolactic Acid is unique due to its specific arrangement of iodine atoms and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10I4O5/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,20-21H,3H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAVLSCJUQYFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10I4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40519489
Record name 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7069-47-8
Record name 2-Hydroxy-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007069478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40519489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J979R8YV9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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